molecular formula C23H25N3O5 B2357595 5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1788628-87-4

5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2357595
CAS No.: 1788628-87-4
M. Wt: 423.469
InChI Key: RZTKZCQLYWMHDQ-UHFFFAOYSA-N
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Description

The compound “5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole” is a complex organic molecule. It contains several functional groups, including a pyrrolidin-2-yl group, a 1,2,4-oxadiazole group, and methoxyphenyl groups . The 3,4-dimethoxyphenyl group is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups. The 3,4-dimethoxyphenyl group is a derivative of phenyl group with two methoxy (OCH3) substituents at the 3 and 4 positions . The pyrrolidin-2-yl group is a five-membered ring with one nitrogen atom . The 1,2,4-oxadiazole group is a heterocyclic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, depending on the conditions and the reactants used. For instance, the pyrrolidine ring in the molecule could undergo various reactions due to its reactivity . The oxadiazole ring could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of the methoxy groups could influence its solubility in various solvents . The pyrrolidin-2-yl and 1,2,4-oxadiazole groups could also influence its reactivity .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its reactions with other compounds. Given the wide range of activities exhibited by similar compounds, it could be a promising candidate for further study .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-28-17-9-7-16(8-10-17)22-24-23(31-25-22)18-5-4-12-26(18)21(27)14-15-6-11-19(29-2)20(13-15)30-3/h6-11,13,18H,4-5,12,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTKZCQLYWMHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)CC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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